molecular formula C12H17NO4 B8503372 N,3,5-trimethoxy-N,4-dimethylbenzamide

N,3,5-trimethoxy-N,4-dimethylbenzamide

Cat. No.: B8503372
M. Wt: 239.27 g/mol
InChI Key: MHXDOJCWECZPTD-UHFFFAOYSA-N
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Description

N,3,5-Trimethoxy-N,4-dimethylbenzamide (systematic name: 3,5-dimethoxy-4-methyl-N,N-dimethylbenzamide) is a benzamide derivative featuring methoxy groups at the 3- and 5-positions, a methyl group at the 4-position of the benzene ring, and dimethyl substitution on the amide nitrogen. Its molecular formula is C₁₂H₁₇NO₃ (monoisotopic mass: 235.121 Da). The compound is synthesized via condensation of 3,5-dimethoxy-4-methylbenzoyl chloride with dimethylamine, followed by purification . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 6.53 (s, 1H, aromatic), 6.48 (s, 2H, aromatic), 3.80 (s, 6H, OCH₃), 3.10 (s, 3H, NCH₃), 2.98 (s, 3H, NCH₃) .
  • ¹³C NMR: δ 171.2 (C=O), 160.6 (C-OCH₃), 138.1 (C-CH₃), 104.7–101.4 (aromatic carbons), 55.3 (OCH₃), 39.7 and 35.1 (NCH₃) .

The dimethylamide group enhances solubility in organic solvents, while the methoxy and methyl substituents modulate electronic and steric properties, making it a candidate for pharmaceutical intermediates.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

N,3,5-trimethoxy-N,4-dimethylbenzamide

InChI

InChI=1S/C12H17NO4/c1-8-10(15-3)6-9(7-11(8)16-4)12(14)13(2)17-5/h6-7H,1-5H3

InChI Key

MHXDOJCWECZPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)N(C)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of N,3,5-Trimethoxy-N,4-Dimethylbenzamide and Related Compounds

Compound Name Molecular Formula Substituents Molecular Weight Key Features Applications/Findings Reference
This compound C₁₂H₁₇NO₃ 3,5-OCH₃, 4-CH₃, N(CH₃)₂ 235.27 g/mol Dimethylamide, balanced lipophilicity Pharmaceutical intermediates
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₆BrNO₃ 3,4,5-OCH₃, N-(4-BrC₆H₄) 366.21 g/mol Bromine enhances halogen bonding Crystal engineering
3,5-Dimethoxy-N,N-dimethylbenzamide C₁₁H₁₅NO₃ 3,5-OCH₃, N(CH₃)₂ 209.24 g/mol Simpler structure, no 4-CH₃ NMR reference standard
3,5-Dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide C₁₆H₁₆N₂O₆ 3,5-OCH₃, N-(4-OCH₃-2-NO₂C₆H₃) 332.31 g/mol Nitro group increases reactivity Electrophilic substitution
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-CH₃, N-(2-hydroxy-tert-butyl) 207.27 g/mol N,O-bidentate directing group Metal-catalyzed C–H activation

Substituent Effects on Reactivity and Function

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound donate electrons via resonance, stabilizing the aromatic ring and reducing electrophilic substitution rates compared to nitro-substituted analogs (e.g., ’s compound) .
  • Amide Nitrogen Substitution: Dimethylamide (N(CH₃)₂) in the target compound improves solubility in nonpolar solvents, whereas N-(4-bromophenyl) () introduces halogen bonding for crystal engineering . N,O-bidentate groups () enable metal coordination, a feature absent in the target compound .

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